molecular formula C8H10N2O B13532644 4-(Methylamino)benzamide CAS No. 38359-26-1

4-(Methylamino)benzamide

Cat. No.: B13532644
CAS No.: 38359-26-1
M. Wt: 150.18 g/mol
InChI Key: FMTRZMBJVKKIEF-UHFFFAOYSA-N
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Description

4-(Methylamino)benzamide is an organic compound with the molecular formula C8H10N2O It is a derivative of benzamide, where the amine group is substituted with a methylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylamino)benzamide can be synthesized through the direct condensation of 4-(methylamino)benzoic acid with ammonia or amines. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . Another method involves the reduction of 4-nitrobenzamide followed by methylation of the resulting 4-aminobenzamide .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of microreactor systems has been shown to be effective in optimizing the reaction parameters and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted benzamides, quinones, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Methylamino)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific proteases or kinases, thereby modulating various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzamide: Similar structure but lacks the methyl group on the amine.

    4-Nitrobenzamide: Contains a nitro group instead of a methylamino group.

    4-Methoxybenzamide: Contains a methoxy group instead of a methylamino group.

Uniqueness

4-(Methylamino)benzamide is unique due to the presence of the methylamino group, which can influence its reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its analogs .

Biological Activity

4-(Methylamino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a benzene ring substituted with a methylamino group and an amide functional group. Its chemical formula is C8H10N2OC_8H_{10}N_2O, with a molecular weight of 150.18 g/mol. The presence of the methylamino group enhances its reactivity and biological activity, making it a versatile scaffold for drug development.

This compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes such as proteases and kinases, modulating critical cellular pathways.
  • Antiviral Activity : It has shown promising results against viruses like Hepatitis B (HBV) and Ebola, acting as an entry inhibitor.
  • Anticancer Potential : Research indicates that derivatives of this compound may possess cytotoxic effects against cancer cell lines.

Antiviral Activity

Research has identified this compound derivatives as potent inhibitors against several viruses:

  • Ebola Virus : A series of 4-(aminomethyl)benzamide-based compounds were developed that demonstrated significant antiviral activity against Ebola virus entry, with effective concentrations (EC50) below 10 μM .
  • Hepatitis B Virus (HBV) : The derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) exhibited high anti-HBV activity, with IC50 values of 1.99 µM for wild-type HBV and 3.30 µM for drug-resistant strains .
CompoundVirus TypeEC50/IC50 (µM)Notes
IMB-0523HBV1.99 (wild-type), 3.30 (drug-resistant)Higher efficacy than lamivudine
Compound 20Ebola<10Effective entry inhibitor
Compound 32Ebola<1Broad-spectrum activity

Anticancer Activity

The compound's analogs have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, compounds derived from the 4-(aminomethyl)benzamide scaffold displayed potent inhibitory activity against receptor tyrosine kinases, which are crucial in cancer progression:

  • Inhibition of Kinases : Several analogs showed over 90% inhibition against EGFR at concentrations as low as 10 nM .

Case Studies

  • Ebola Virus Inhibition :
    • A study synthesized various derivatives of 4-(aminomethyl)benzamide that demonstrated remarkable potency against Ebola virus entry. Compounds were tested in pseudotyped assays, confirming their effectiveness in inhibiting viral fusion .
  • Anti-HBV Activity :
    • Research on IMB-0523 indicated its potential to inhibit HBV replication significantly while maintaining low cytotoxicity levels. This study highlighted the compound's mechanism involving increased intracellular levels of APOBEC3G, which plays a role in viral inhibition .

Properties

CAS No.

38359-26-1

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-(methylamino)benzamide

InChI

InChI=1S/C8H10N2O/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11)

InChI Key

FMTRZMBJVKKIEF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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